![molecular formula C13H18F3N3O2 B5652292 (3R)-3,4,4-trimethyl-1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5652292.png)
(3R)-3,4,4-trimethyl-1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-pyrrolidinol
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Overview
Description
Synthesis Analysis
The synthesis of related pyrazole and pyrrolidinol derivatives often involves multicomponent reactions, potentially including cycloadditions or condensation reactions with various starting materials. For instance, pyrazolo[4,3-c]pyridines have been synthesized through multicomponent reactions involving amino derivatives and unsaturated carbonyl compounds under specific conditions such as ultrasound irradiation, which offers a regioselective and efficient pathway to these heterocyclic compounds (Nikpassand et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule often features complex conformations and interactions. For example, tetrahydro-1H-pyrazolo[4,3-c]pyridines exhibit diverse molecular conformations and hydrogen bonding patterns, contributing to their structural diversity and potential reactivity (Sagar et al., 2017).
Chemical Reactions and Properties
Pyrazole and pyrrolidinol derivatives participate in various chemical reactions, including cycloadditions and rearrangements, leading to the formation of complex heterocyclic structures. For example, the flash vacuum pyrolysis of alkynoyl pyrazoles can result in the formation of pyrazolo[1,5-a]pyridin-5-ols, showcasing the reactivity of such compounds under specific conditions (Brown et al., 1994).
properties
IUPAC Name |
[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2/c1-11(2)6-19(7-12(11,3)21)10(20)8-5-9(13(14,15)16)17-18(8)4/h5,21H,6-7H2,1-4H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDRDGNZPZTIMQ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)C2=CC(=NN2C)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)C(=O)C2=CC(=NN2C)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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